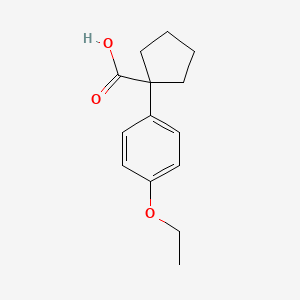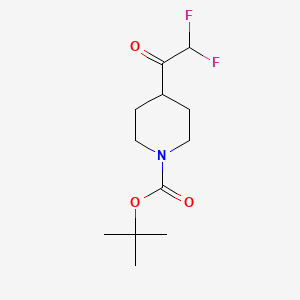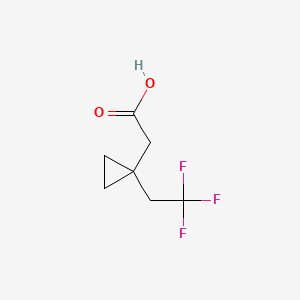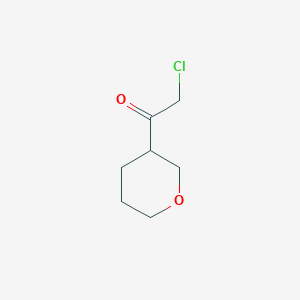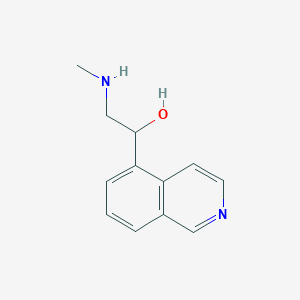
1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol is a chemical compound with the molecular formula C11H14N2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline, which is commercially available or can be synthesized from benzylamine and glyoxal.
N-Alkylation: Isoquinoline undergoes N-alkylation with an appropriate alkylating agent, such as methyl iodide, to introduce the methylamino group.
Reduction: The resulting N-methylisoquinolinium salt is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and alkaloids.
Biological Studies: Researchers use it to study the structure-activity relationships of isoquinoline derivatives and their biological effects.
Industrial Applications: It is employed in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in the central nervous system, modulating their activity.
Pathways Involved: It influences neurotransmitter pathways, including dopamine and serotonin, which are critical for mood regulation and cognitive functions.
Vergleich Mit ähnlichen Verbindungen
1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol can be compared with other similar compounds, such as:
1-(Isoquinolin-5-yl)ethan-1-ol: Lacks the methylamino group, resulting in different chemical properties and biological activities.
2-(Isoquinolin-5-yl)ethan-1-amine: Has an amine group instead of a hydroxyl group, affecting its reactivity and applications.
1-(Isoquinolin-5-yl)-2-(ethylamino)ethan-1-ol: Contains an ethylamino group, leading to variations in its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-isoquinolin-5-yl-2-(methylamino)ethanol |
InChI |
InChI=1S/C12H14N2O/c1-13-8-12(15)11-4-2-3-9-7-14-6-5-10(9)11/h2-7,12-13,15H,8H2,1H3 |
InChI-Schlüssel |
OHGFKEZHRLICRC-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1=CC=CC2=C1C=CN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-methyl-N-(4-{4-methyl-3,5,9-triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2(6),4,11,13-pentaene-9-carbonyl}phenyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13600221.png)
